![molecular formula C10H11Cl2N3 B2368199 [1-(3-氯苯基)吡唑-3-基]甲胺盐酸盐 CAS No. 2402828-63-9](/img/structure/B2368199.png)
[1-(3-氯苯基)吡唑-3-基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring and a methanamine group, with the hydrochloride salt form enhancing its solubility and stability.
科学研究应用
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as enones or ynones.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring, often using chlorinated aromatic compounds under suitable conditions.
Attachment of the methanamine group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyrazole ring.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods: Industrial production of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
作用机制
The mechanism of action of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors, modulating signal transduction pathways and exerting various biological effects .
相似化合物的比较
[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: Similar structure but with the chlorine atom at the 2-position.
[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: Similar structure but with the chlorine atom at the 4-position.
[1-(3-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness: The unique positioning of the chlorine atom at the 3-position in [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride imparts distinct chemical and biological properties, such as enhanced binding affinity to specific molecular targets and improved stability under various conditions .
属性
IUPAC Name |
[1-(3-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-8-2-1-3-10(6-8)14-5-4-9(7-12)13-14;/h1-6H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEMZNCRKIJORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)
![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)
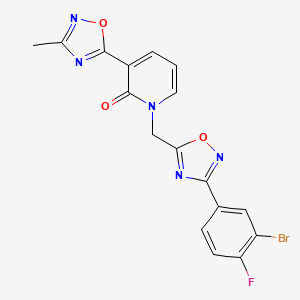
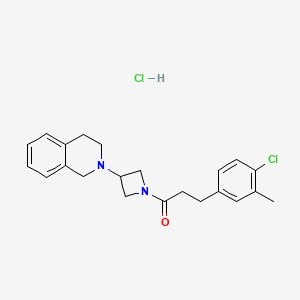
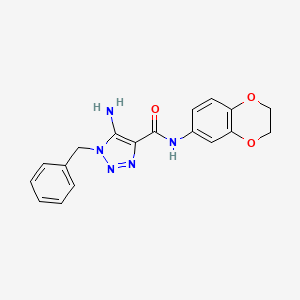
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)
![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)
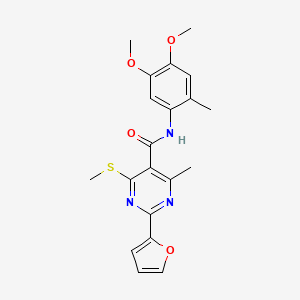
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
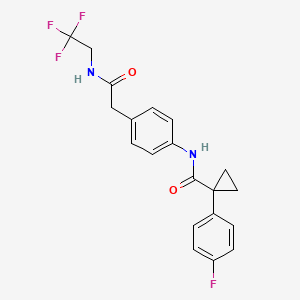
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
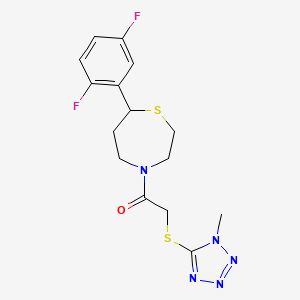
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)
